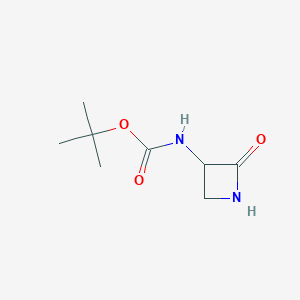

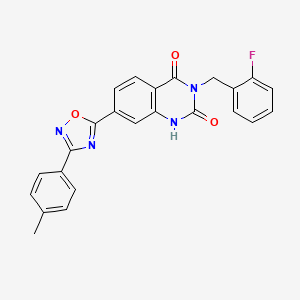

![molecular formula C14H12ClN3OS2 B2355617 6-[(4-clorobencil)sulfanyl]imidazo[2,1-b][1,3]tiazol-5-carbaldehído O-metiloxima CAS No. 339023-29-9](/img/structure/B2355617.png)

6-[(4-clorobencil)sulfanyl]imidazo[2,1-b][1,3]tiazol-5-carbaldehído O-metiloxima

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

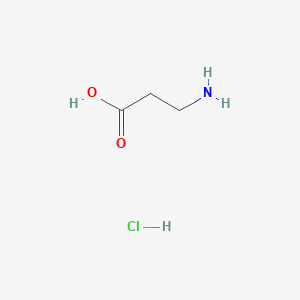

6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a useful research compound. Its molecular formula is C14H12ClN3OS2 and its molecular weight is 337.84. The purity is usually 95%.

BenchChem offers high-quality 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Se ha encontrado que los derivados de tiazol actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.

Actividad analgésica

También se ha encontrado que los derivados de tiazol tienen propiedades analgésicas (alivian el dolor) . Esto podría potencialmente hacerlos útiles en el desarrollo de nuevos medicamentos para aliviar el dolor.

Actividad antiinflamatoria

Se ha encontrado que estos compuestos tienen propiedades antiinflamatorias . Esto significa que podrían usarse potencialmente en el tratamiento de afecciones caracterizadas por inflamación, como la artritis o el asma.

Actividad antimicrobiana y antifúngica

Se ha encontrado que los derivados de tiazol tienen propiedades antimicrobianas y antifúngicas . Esto podría potencialmente hacerlos útiles en el tratamiento de diversas infecciones bacterianas y fúngicas.

Actividad antiviral

También se ha encontrado que estos compuestos tienen propiedades antivirales . Esto podría potencialmente hacerlos útiles en el tratamiento de diversas infecciones virales.

Actividad antitumoral y citotóxica

Se ha encontrado que los derivados de tiazol tienen actividades antitumorales y citotóxicas . Esto significa que podrían usarse potencialmente en el tratamiento del cáncer. Por ejemplo, una serie de compuestos de arilidenhidrazida sintetizados a partir de la hidrazida del ácido [6-(4-clorofenil)imidazo[2,1-b][1,3]tiazol-3-il]acético mostró una amplia actividad antiproliferativa contra todas las líneas celulares probadas .

Actividad neuroprotectora

Se ha encontrado que estos compuestos tienen propiedades neuroprotectoras . Esto significa que podrían usarse potencialmente en el tratamiento de trastornos neurológicos.

Actividad diurética

Se ha encontrado que los derivados de tiazol tienen propiedades diuréticas . Esto significa que podrían usarse potencialmente en el tratamiento de afecciones donde la reducción de líquido en el cuerpo es beneficiosa, como la insuficiencia cardíaca o la presión arterial alta.

Mecanismo De Acción

Target of Action

It is known that imidazothiazole derivatives, such as citco, stimulate the human constitutive androstane receptor (car) nuclear translocation . CAR is a key regulator of xenobiotic and endobiotic metabolism, playing a crucial role in the body’s response to foreign substances .

Mode of Action

This process typically results in the activation or repression of gene transcription .

Biochemical Pathways

Given its potential interaction with car, it may influence various metabolic pathways related to the detoxification and elimination of foreign substances .

Result of Action

For instance, some imidazothiazole-based chalcone derivatives have shown significant cytotoxic activity against different types of cancer cells .

Propiedades

IUPAC Name |

(E)-1-[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3OS2/c1-19-16-8-12-13(17-14-18(12)6-7-20-14)21-9-10-2-4-11(15)5-3-10/h2-8H,9H2,1H3/b16-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKDJLNWKWHGCV-LZYBPNLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(N=C2N1C=CS2)SCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=C(N=C2N1C=CS2)SCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2355542.png)

![3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole](/img/structure/B2355553.png)

![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)